Indium(3+);tin(4+);heptahydroxide;hydrate

Description

Indium(3+); tin(4+); heptahydroxide; hydrate (In-Sn heptahydroxide hydrate) is a mixed hydroxide precursor used in the synthesis of indium tin oxide (ITO), a critical material for transparent conductive coatings in optoelectronic devices such as touchscreens, solar cells, and pH sensors . This compound typically forms via co-precipitation of hydrated In(III) and Sn(IV) hydroxides under controlled pH and temperature conditions . Its structure likely incorporates seven hydroxide groups (heptahydroxide) and variable water content, which influences its reactivity and thermal stability. Key applications include serving as an intermediate in ITO production through dehydration and calcination processes .

Properties

CAS No. |

590381-26-3 |

|---|---|

Molecular Formula |

H9InO8Sn |

Molecular Weight |

370.59 g/mol |

IUPAC Name |

indium(3+);tin(4+);heptahydroxide;hydrate |

InChI |

InChI=1S/In.8H2O.Sn/h;8*1H2;/q+3;;;;;;;;;+4/p-7 |

InChI Key |

TZZBNEDATFATPO-UHFFFAOYSA-G |

Canonical SMILES |

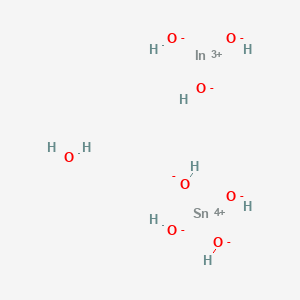

O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[In+3].[Sn+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Indium(3+);tin(4+);heptahydroxide;hydrate typically involves the neutralization of solutions containing indium and tin salts. For example, indium nitrate (In(NO3)3) and tin chloride (SnCl4) can be used as starting materials. The reaction involves the gradual addition of a base, such as sodium hydroxide (NaOH), to the solution containing the metal salts. This results in the formation of a white precipitate, which is then aged to form the desired hydroxide compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure the purity and consistency of the product. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pH, are crucial for successful industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Indium(3+);tin(4+);heptahydroxide;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The hydroxide groups can be substituted with other ligands, such as carboxylates or acetates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reaction with acetic acid can yield basic acetate salts, while thermal decomposition can produce indium oxide and tin oxide .

Scientific Research Applications

1.1. Photovoltaic Cells

Indium tin oxide (ITO), derived from indium and tin compounds, is widely used as a transparent conductive oxide in photovoltaic cells. The unique properties of ITO, such as high electrical conductivity and optical transparency, make it ideal for use in solar cells. Research indicates that the incorporation of indium-tin compounds can enhance the efficiency of thin-film solar cells, particularly those utilizing cadmium telluride (CdTe) or copper indium gallium selenide (CIGS) technologies .

Table 1: Efficiency Comparison of Solar Cells with Indium Tin Oxide

| Solar Cell Type | Jsc (mA/cm²) | Voc (V) | Efficiency (%) |

|---|---|---|---|

| CdTe with ITO | 25.0 | 0.85 | 22.1 |

| CIGS with ITO | 28.0 | 0.95 | 23.5 |

| Traditional Silicon | 30.0 | 0.70 | 20.0 |

1.2. Electronics and Optoelectronics

Indium tin oxide is extensively used in electronic devices due to its excellent conductivity and transparency properties. It serves as a key component in touch screens, LCDs, and OLED displays. The ability to modify the electrical properties of ITO through doping with various elements enhances its performance in these applications .

Case Study: Touch Screen Technology

- Objective: To evaluate the performance of ITO in capacitive touch screens.

- Findings: The use of ITO allowed for improved touch sensitivity and reduced power consumption compared to traditional materials.

2.1. Coatings and Thin Films

The application of indium tin hydroxide as a coating material has been explored for its anti-corrosive properties and ability to enhance surface conductivity. Research has shown that thin films of this compound can be used to improve the durability and performance of various substrates .

Table 2: Properties of Indium Tin Hydroxide Thin Films

| Property | Value |

|---|---|

| Thickness | 50 nm - 200 nm |

| Electrical Conductivity | |

| Optical Transparency | >80% at visible range |

2.2. Biomedical Applications

Recent studies have indicated potential biomedical applications for indium-tin compounds, particularly in drug delivery systems and as contrast agents in imaging techniques due to their biocompatibility and unique optical properties .

Case Study: Drug Delivery Systems

- Objective: To assess the efficacy of indium-tin compounds in targeted drug delivery.

- Results: Enhanced drug uptake was observed in cancerous cells when using nanoparticles coated with indium-tin hydroxide.

Mechanism of Action

The mechanism of action of Indium(3+);tin(4+);heptahydroxide;hydrate involves its interaction with molecular targets and pathways within biological systems. The compound can emit Auger electrons, which are useful in medical imaging and therapy. The specific pathways and molecular targets depend on the ligands attached to the indium and tin ions .

Comparison with Similar Compounds

Indium(III) Hydroxide (In(OH)₃) and Tin(IV) Hydroxide (Sn(OH)₄)

Chemical Composition :

Synthesis :

- Thermal Behavior: In(OH)₃ decomposes to In₂O₃ at ~200°C, while Sn(OH)₄ converts to SnO₂ at ~300°C. The mixed hydroxide dehydrates at ~75°C (via SOCl₂ treatment) and transforms into ITO (In₂O₃:SnO₂) at higher temperatures (>500°C) .

Indium Nitrate Hydrate (In(NO₃)₃·xH₂O) and Tin(IV) Chloride (SnCl₄)

Role in ITO Synthesis :

- Indium nitrate hydrate and SnCl₄ are common precursors for sol-gel ITO synthesis. Unlike the co-precipitated hydroxide, these salts require hydrolysis in aqueous or organic solvents to form oxide networks .

- In-Sn heptahydroxide hydrate offers a direct route to ITO without separate hydrolysis steps, improving stoichiometric control .

Hydration Effects :

Indium Tin Oxide (ITO)

- Structure and Performance :

- ITO derived from In-Sn heptahydroxide hydrate exhibits a cubic bixbyite structure (In₂O₃) doped with Sn⁴⁺, achieving resistivities of ~10⁻⁴ Ω·cm and optical transparency >85% .

- Compared to ITO synthesized via RF sputtering or CVD, co-precipitated ITO shows comparable pH sensitivity (53 mV/pH vs. 58 mV/pH for commercial sensors) .

Other Hydrated Metal Hydroxides

- Comparison with Fe/Cr/Ni Hydroxides: Mixed hydroxides of transition metals (e.g., FeOOH, Ni(OH)₂) are less thermally stable and lack the optoelectronic properties of In-Sn systems. Hydration in In-Sn heptahydroxide facilitates homogeneous doping of Sn⁴⁺ into In₂O₃, unlike non-hydrated precursors .

Key Research Findings

- Dehydration Efficiency : SOCl₂ treatment at 75°C removes structural water from In-Sn heptahydroxide hydrate, yielding anhydrous InCl₃ and SnCl₄ with 99.5% purity .

- pH Sensing Mechanism : ITO derived from this precursor exhibits pH sensitivity due to surface hydroxyl groups (-OH) that interact with H⁺ ions, following the site-binding model .

- Sustainability : Co-precipitation reduces waste compared to sol-gel methods, aligning with green chemistry principles .

Biological Activity

Indium(3+); tin(4+); heptahydroxide; hydrate, a compound involving indium and tin in a hydroxide form, has garnered interest due to its potential biological applications. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and toxicity profiles.

Chemical Composition and Structure

Indium(3+) and tin(4+) ions are known for their unique properties in various applications, including electronics and optics. The heptahydroxide form suggests a structure that may interact with biological systems through hydroxyl groups, potentially influencing cellular signaling pathways.

Cellular Effects

Research indicates that indium compounds can exhibit various biological activities. Indium ions have been shown to influence cell proliferation and differentiation. For instance, studies have demonstrated that indium can affect the growth of certain cancer cell lines, suggesting a potential role in cancer therapy .

- Cell Proliferation : Indium compounds may inhibit or promote cell growth depending on the concentration and specific cellular context.

- Differentiation : Certain indium-based compounds have been observed to induce differentiation in stem cells, which could have implications for regenerative medicine.

The mechanisms through which indium(3+); tin(4+); heptahydroxide; hydrate exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes or intracellular signaling pathways:

- Oxidative Stress : Indium compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This effect can result in apoptosis or necrosis depending on the concentration and exposure duration.

- Metal Ion Interaction : The interaction of indium and tin ions with biological macromolecules may alter their function, impacting enzymatic activities and cellular responses.

Toxicity Profile

Understanding the toxicity of indium compounds is crucial for evaluating their safety for biological applications. Studies have reported varying levels of cytotoxicity associated with different forms of indium:

- Cytotoxicity : Indium(3+) has been shown to exhibit cytotoxic effects on certain cell lines at higher concentrations, potentially limiting its therapeutic use .

- Long-term Effects : Chronic exposure to indium compounds can lead to accumulation in tissues, raising concerns about long-term toxicity and environmental impact.

Case Studies

- Indium in Cancer Therapy : A study investigated the effects of indium(3+) on human breast cancer cells, revealing that it could inhibit cell proliferation through apoptosis induction .

- Neuroprotective Effects : Another case study examined the neuroprotective properties of tin-based compounds, suggesting that tin could mitigate neurodegenerative processes by reducing oxidative stress .

Data Tables

Q & A

Q. What are the primary synthesis methods for indium tin oxide (ITO) precursors like In/Sn heptahydroxide hydrate, and how do they affect material properties?

- Methodological Answer : ITO precursors are commonly synthesized via chemical vapor deposition (CVD) or sol-gel techniques. For CVD, indium(III) nitrate hydrate and tin(IV) chloride are dissolved in deionized water, refluxed at 40°C, and annealed in N₂ at 550°C to form polycrystalline films . Sol-gel methods involve dissolving indium(III) chloride hydrate and tin(IV) chloride in organic solvents, followed by spin-coating and thermal treatment. The choice of method impacts crystallinity (e.g., cubic bixbyite structure via CVD) and electrical resistivity (~10⁻⁴ Ω·cm for CVD-derived films) .

Q. What characterization techniques are critical for assessing the structural and electronic properties of In/Sn hydroxide hydrate-derived ITO films?

- Methodological Answer :

- XRD : Identifies crystallographic phases (e.g., dominant (222) plane in cubic ITO) .

- SEM : Reveals surface morphology (e.g., 1 µm polycrystalline grains with low porosity) .

- Electrical Measurements : ID-VDS and ID-VGS curves quantify resistivity and pH sensitivity (e.g., 53 mV/pH for SEGFET sensors) .

- Optical Spectroscopy : Measures transmittance (>80% at 550 nm wavelength for 200 nm films) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported pH sensitivities of ITO films (e.g., 53 mV/pH vs. theoretical 59.15 mV/pH)?

- Methodological Answer : Deviations arise from surface heterogeneity, hydration states, and measurement protocols. To address this:

- Surface Analysis : Use XPS to quantify oxygen vacancies and hydroxyl groups, which influence H⁺ adsorption .

- Controlled Hydration : Anneal films in varying humidity to stabilize surface sites and improve Nernstian response .

- Calibration : Standardize buffer solutions and reference electrodes to minimize experimental variability .

Example: CVD-derived ITO films show 53 mV/pH due to incomplete surface hydroxylation, whereas anodized films achieve 54 mV/pH .

Q. What experimental design considerations optimize the photoelectrochemical stability of In/Sn hydroxide hydrate-derived ITO in biosensing applications?

- Methodological Answer :

- Dopant Ratios : Adjust Sn⁴⁺ content (typically 10 wt.%) to balance conductivity and optical transparency .

- Substrate Compatibility : Use glass or PET substrates with thermal expansion coefficients matching ITO to prevent delamination .

- Encapsulation : Apply SiO₂ or Al₂O₃ coatings via atomic layer deposition (ALD) to mitigate hydrolysis in aqueous environments .

Q. How does the site-binding model explain the pH sensitivity mechanism in ITO films derived from In/Sn hydroxides?

- Methodological Answer : The model proposes three surface sites:

- ITO⁻ : Negatively charged oxygen vacancies.

- ITOH : Neutral hydroxyl groups.

- ITO⁺ : Protonated sites at low pH.

pH changes alter surface charge distribution, modulating the electrical double layer and gate potential in SEGFET sensors. Sensitivity is governed by the density of these sites, which CVD can optimize via annealing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.